4-((4-Bromophenyl)sulfonyl)-5-(butylthio)-2-(furan-2-yl)oxazole
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Overview
Description
4-((4-Bromophenyl)sulfonyl)-5-(butylthio)-2-(furan-2-yl)oxazole is a complex organic compound that features a combination of bromophenyl, sulfonyl, butylthio, furan, and oxazole groups
Scientific Research Applications
4-((4-Bromophenyl)sulfonyl)-5-(butylthio)-2-(furan-2-yl)oxazole has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.
Materials Science: The compound’s unique structural properties make it suitable for the development of advanced materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used to study biological pathways and interactions due to its bioactive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Bromophenyl)sulfonyl)-5-(butylthio)-2-(furan-2-yl)oxazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the furan group: This step often involves the use of furan derivatives and coupling reactions.
Attachment of the butylthio group: This can be done through nucleophilic substitution reactions.
Addition of the bromophenylsulfonyl group: This step usually involves sulfonylation reactions using bromophenyl sulfonyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-((4-Bromophenyl)sulfonyl)-5-(butylthio)-2-(furan-2-yl)oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with different functional groups replacing the bromine atom.
Mechanism of Action
The mechanism of action of 4-((4-Bromophenyl)sulfonyl)-5-(butylthio)-2-(furan-2-yl)oxazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to alterations in cellular pathways and biological processes.
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: These compounds share the furan ring structure and exhibit similar biological activities.
Benzothiophene derivatives: These compounds have a thiophene ring and are used in similar applications.
Sulfonyl-containing compounds: These compounds have sulfonyl groups and are used in medicinal chemistry and materials science.
Uniqueness
4-((4-Bromophenyl)sulfonyl)-5-(butylthio)-2-(furan-2-yl)oxazole is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
4-(4-bromophenyl)sulfonyl-5-butylsulfanyl-2-(furan-2-yl)-1,3-oxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO4S2/c1-2-3-11-24-17-16(19-15(23-17)14-5-4-10-22-14)25(20,21)13-8-6-12(18)7-9-13/h4-10H,2-3,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMMWRZQNVVZEHQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=C(N=C(O1)C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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